benzenamine, 4-[(4-methylphenyl)sulfonyl]-
Description
Contextualization within Organic Chemistry and Sulfonamide Derivatives
In the broader context of organic chemistry, benzenamine, 4-[(4-methylphenyl)sulfonyl]- belongs to the well-established and highly significant class of sulfonamides. The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry and materials science, renowned for its chemical stability and diverse biological activities. researchgate.net The presence of the aniline (B41778) group in this particular molecule provides a reactive site for further chemical transformations, making it a valuable building block for more complex structures.
The diaryl sulfone framework, on the other hand, imparts a degree of rigidity and specific conformational preferences to the molecule. This structural feature is often exploited in the design of molecules with specific shapes and electronic properties.
Significance of Sulfonamide Compounds in Advanced Synthetic Methodologies
Sulfonamide derivatives are pivotal in advanced synthetic methodologies for several reasons. They are frequently employed as protecting groups for amines due to their stability under a wide range of reaction conditions and the relative ease of their introduction and removal. Furthermore, the sulfonamide moiety can act as a directing group in various C-H activation and functionalization reactions, enabling the selective synthesis of complex aromatic compounds.
Recent advancements in synthetic chemistry have highlighted novel methods for the formation of sulfonamides, moving beyond traditional reactions of amines with sulfonyl chlorides. These modern techniques include transition metal-catalyzed cross-coupling reactions and visible-light-mediated processes, which offer milder reaction conditions and broader substrate scopes. frontiersin.orgsemanticscholar.org For instance, the sulfonylation of anilines can be achieved using sulfonyl fluorides under visible light, providing a versatile route to compounds structurally related to benzenamine, 4-[(4-methylphenyl)sulfonyl]-. frontiersin.org
Overview of Current Academic Research Trajectories for the Compound
While specific research focusing exclusively on benzenamine, 4-[(4-methylphenyl)sulfonyl]- is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds offer valuable insights into its potential areas of investigation.
Current academic research on related sulfonamide and aniline derivatives is actively exploring their applications in several key areas:
Medicinal Chemistry: Researchers are actively synthesizing and evaluating novel sulfonamide derivatives for their potential as therapeutic agents. For example, derivatives of 4-(methylsulfonyl)aniline (B1202210) have been investigated as potential anti-inflammatory agents with selectivity for the COX-2 enzyme. researchgate.net The core structure of benzenamine, 4-[(4-methylphenyl)sulfonyl]- makes it an attractive scaffold for the development of new drug candidates.
Materials Science: The unique electronic and structural properties of aromatic sulfonamides are being harnessed in the development of advanced materials. For instance, the copolymerization of aniline with other sulfonated aromatic compounds, such as 4,4′-diaminodiphenyl sulphone, has been explored for the creation of conductive polymers with potential applications in electronics and energy storage. researchgate.net
Catalysis and Ligand Design: The nitrogen and oxygen atoms within the sulfonamide group can act as coordination sites for metal ions. This has led to the investigation of sulfonamide-containing molecules as ligands in catalysis, facilitating a variety of organic transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOSUXKIGQANEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327044 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-38-6 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for Benzenamine, 4 4 Methylphenyl Sulfonyl
Historical Development of Sulfonamide Bond Formation
The journey of sulfonamide synthesis is intrinsically linked to the history of chemotherapy. The field was revolutionized in 1935 when Gerhard Domagk discovered the antibacterial effects of Prontosil, a sulfonamide-containing dye. openaccesspub.orgresearchgate.net Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717) (4-aminobenzenesulfonamide). openaccesspub.org This discovery triggered extensive research into the synthesis of thousands of sulfonamide derivatives, establishing them as the first class of synthetic bacteriostatic antibiotics. ucl.ac.uknih.gov
The classical and still most common method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govwikipedia.org This reaction, typically conducted in the presence of a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct, has been the workhorse of sulfonamide synthesis for decades. wikipedia.org The functional group itself, composed of a sulfonyl group attached to an amine, is generally unreactive and rigid, which often results in the formation of stable, crystalline solids. wikipedia.org This property was historically exploited as a method for the characterization of amines, by converting them into crystalline sulfonamide derivatives with distinct melting points. wikipedia.org Over the years, research has focused on overcoming the limitations of using unstable sulfonyl chlorides, leading to the development of more stable reagents and catalytic systems to improve the efficiency and scope of sulfonamide bond formation. ucl.ac.uk
Optimized Synthetic Routes for the Core Structure
The synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide, the core structure of interest, relies on established principles of sulfonamide chemistry, with optimization focused on selectivity and yield. The primary challenge lies in the selective reaction at one of two amine functionalities in the starting material, p-phenylenediamine (B122844).
A key strategy for the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide involves the direct sulfonylation of a 4-aminophenyl precursor. A highly effective approach circumvents the selectivity issue of using p-phenylenediamine directly by starting with 4-nitroaniline (B120555). In this method, the amino group of 4-nitroaniline is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride). The electron-withdrawing nitro group deactivates the aromatic amine slightly but does not prevent the sulfonamide bond formation. The resulting intermediate, N-(4-nitrophenyl)-4-methylbenzenesulfonamide, is then subjected to a reduction step. Catalytic hydrogenation, often using palladium on carbon (Pd/C), selectively reduces the nitro group to a primary amine, yielding the final product without affecting the stable sulfonamide bond. researchgate.net This multi-step process provides a reliable and high-yielding route to the desired monosulfonylated product.
Reaction Scheme: Two-Step Synthesis via Nitro Intermediate
Step 1: Sulfonylation 4-nitroaniline + 4-methylbenzenesulfonyl chloride → N-(4-nitrophenyl)-4-methylbenzenesulfonamide + HCl
Step 2: Reduction N-(4-nitrophenyl)-4-methylbenzenesulfonamide + H₂ (catalyst: Pd/C) → N-(4-aminophenyl)-4-methylbenzenesulfonamide
The most direct approach involves the condensation reaction between 4-methylbenzenesulfonyl chloride and 4-aminobenzenamine (p-phenylenediamine). researchgate.net This method requires careful control of reaction conditions to favor the formation of the mono-sulfonated product over the di-sulfonated byproduct. Typically, the reaction is performed by slowly adding the sulfonyl chloride to a solution of excess p-phenylenediamine at a controlled temperature. researchgate.net An inorganic base, such as sodium carbonate, is often used to maintain a basic pH and scavenge the HCl generated during the reaction. researchgate.net
The choice of solvent and base can significantly influence the reaction's outcome. The table below illustrates typical conditions used in related sulfonamide syntheses, highlighting the variables that can be optimized for yield maximization.
| Reactant A | Reactant B | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-methyl aniline (B41778) | p-toluene sulfonyl chloride | Na₂CO₃ | Water | Room Temp. | Not specified | researchgate.net |
| 2-nitroaniline (B44862) | 4-methylbenzenesulfonyl chloride | Not specified | Not specified | Not specified | 93% | researchgate.net |
| 2-aminophenol | 4-methylbenzenesulfonyl chloride | Not specified | Not specified | Not specified | 91% | researchgate.net |
| 2-(5-methyl-2-furyl)aniline | p-cyanobenzenesulphonyl chloride | Pyridine | Pyridine | Ice bath to Room Temp. | 64% | iucr.org |
This table presents data from syntheses of various sulfonamides to illustrate common reaction conditions. The specific yield for the reaction of p-phenylenediamine may vary.
An alternative area of synthetic exploration involves utilizing 4-aminobenzenesulfonamide (sulfanilamide) as a starting material and introducing substituents through catalytic reactions with various electrophiles. mdpi.com While this does not produce N-(4-aminophenyl)-4-methylbenzenesulfonamide, it represents a versatile platform for creating a wide array of other sulfonamide derivatives. For instance, new N-aryl-β-alanine derivatives containing a primary sulfonamide group have been synthesized by reacting 4-aminobenzenesulfonamide with acrylic acid in the presence of a catalytic amount of hydroquinone. mdpi.com Other catalytic methods can be employed to form carbon-nitrogen or carbon-carbon bonds, attaching complex moieties to the sulfanilamide core. These approaches are valuable for generating libraries of structurally diverse sulfonamides for biological screening. mdpi.com
Comparative Analysis of Synthesis Conditions for Yield Maximization
Maximizing the yield of the desired N-monosubstituted product in the reaction of p-phenylenediamine with tosyl chloride is a primary objective. Several factors must be carefully balanced.
Stoichiometry : Using a molar excess of p-phenylenediamine can statistically favor mono-sulfonylation by increasing the probability that a molecule of tosyl chloride will encounter an unreacted diamine molecule.
Temperature : Lower temperatures generally slow down the reaction rate, which can improve selectivity and reduce the formation of undesired byproducts. Reactions are often initiated in an ice bath. iucr.org
Rate of Addition : A slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low instantaneous concentration of the electrophile, further discouraging di-substitution.
Choice of Base : The base is crucial for neutralizing HCl. Pyridine can act as both a base and a catalyst, while inorganic bases like sodium carbonate are effective and can simplify workup. researchgate.netiucr.org The choice can affect reaction rates and side reactions.
In line with the principles of green chemistry, solvent-free synthesis offers a compelling alternative to traditional solution-phase reactions. researchgate.net These protocols can lead to reduced waste, lower costs, shorter reaction times, and often, higher yields. researchgate.netrsc.org For the synthesis of related compounds like N-sulfonylimines, reactions between aldehydes and primary sulfonamides have been successfully carried out under solvent- and catalyst-free conditions, sometimes with energy input from microwave or ultrasonic irradiation. researchgate.net
The application of solvent-free conditions to the direct reaction of amines with sulfonyl chlorides is an area of active research. The reaction would typically involve grinding the solid reactants together, sometimes with a solid base, and heating the mixture. This approach eliminates the need for large volumes of organic solvents, simplifying purification and minimizing environmental impact.
Comparative Overview: Conventional vs. Solvent-Free Synthesis
| Parameter | Conventional Method (in Solution) | Solvent-Free Method |
|---|---|---|
| Solvent Use | High (e.g., Pyridine, DCM, Water) | None or minimal |
| Reaction Time | Often several hours | Can be significantly shorter (minutes to hours) researchgate.net |
| Energy Input | Conventional heating/stirring | Grinding, heating, or microwave/ultrasound irradiation researchgate.net |
| Workup/Purification | Often involves extraction, washing, and chromatography | Simpler, may only require washing or recrystallization |
| Environmental Impact | Higher due to solvent waste | Lower (Green Chemistry approach) rsc.org |
Investigation of Solution-Phase Methodologies (e.g., Reflux in Benzene)
The synthesis of benzenamine, 4-[(4-methylphenyl)sulfonyl]-, a notable sulfonamide, is often achieved through solution-phase methodologies. A prominent approach involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base. One specific method is the reaction of 4-methylaniline with p-toluenesulfonyl chloride.
In a typical procedure, 4-methylaniline is dissolved in a suitable solvent, such as distilled water, and the pH is adjusted to 8 using a solution of sodium carbonate. Subsequently, p-toluenesulfonyl chloride is added portion-wise while maintaining the pH between 8 and 9 with the continuous addition of sodium carbonate solution. The reaction is stirred at room temperature until it reaches completion, which is indicated by the formation of a clear solution. The product is then precipitated by acidifying the reaction mixture with hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered and can be further purified by recrystallization from a solvent like methanol. researchgate.net
Another illustrative synthesis involves reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride. This reaction yields 4-methyl-N-(2-nitrophenyl) benzenesulfonamide, which can be a precursor or a related compound in studies involving benzenamine, 4-[(4-methylphenyl)sulfonyl]- derivatives. researchgate.net The general principle of reacting an aniline derivative with a sulfonyl chloride remains a cornerstone of sulfonamide synthesis.
The following table summarizes a representative solution-phase synthesis for a related sulfonamide, highlighting the key reaction parameters.
Table 1: Parameters for the Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
| Parameter | Value |
|---|---|
| Reactant 1 | 4-methylaniline |
| Reactant 2 | p-toluenesulfonyl chloride |
| Solvent | Distilled Water |
| Base | 3 M Sodium Carbonate |
| Reaction pH | 8-9 |
| Reaction Temperature | Room Temperature |
| Precipitation pH | 2-3 (with 3 M HCl) |
| Purification Method | Recrystallization from Methanol |
This table illustrates a common synthetic route for sulfonamides, which is analogous to the synthesis of benzenamine, 4-[(4-methylphenyl)sulfonyl]-.
Advanced Purification Techniques for Benzenamine, 4-[(4-methylphenyl)sulfonyl]-
The purification of benzenamine, 4-[(4-methylphenyl)sulfonyl]- and related sulfonamides is critical to ensure high purity for subsequent applications. Various advanced chromatographic and crystallization techniques are employed to achieve this.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of sulfonamides. quora.com Different stationary phases and mobile phase compositions can be optimized for efficient separation. For instance, a C18 column with a gradient mobile phase system of acetic acid, methanol, and acetonitrile (B52724) has been successfully used for the separation of various sulfonamides. nih.gov The detection is often carried out using a UV detector. oup.com
Supercritical Fluid Chromatography (SFC) offers a greener alternative to traditional liquid chromatography. This technique utilizes carbon dioxide in its supercritical state as the main mobile phase, often with a co-solvent like methanol. SFC has been demonstrated to effectively separate mixtures of sulfonamides using packed-silica or amino-bonded stationary phases. oup.comresearchgate.net
Recrystallization:
Recrystallization is a fundamental and highly effective method for purifying solid compounds like benzenamine, 4-[(4-methylphenyl)sulfonyl]-. The choice of solvent is crucial for successful recrystallization. Methanol has been reported as a suitable solvent for recrystallizing related sulfonamide compounds. researchgate.netmdpi.com The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of high-purity crystals.
The table below provides an overview of common advanced purification techniques applicable to sulfonamides.
Table 2: Advanced Purification Techniques for Sulfonamides
| Technique | Stationary Phase/Solvent | Mobile Phase/Conditions | Detection |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C18, Silica, Amino-bonded nih.govresearchgate.net | Gradient of Acetonitrile, Methanol, Water with modifiers (e.g., acetic acid) nih.gov | UV, Diode Array oup.comresearchgate.net |
| Supercritical Fluid Chromatography (SFC) | Packed-Silica, Amino-bonded oup.comresearchgate.net | CO2 with Methanol modifier researchgate.net | UV oup.com |
| Recrystallization | Methanol, Ethanol researchgate.netmdpi.com | Slow cooling to induce crystallization | N/A |
Reaction Mechanisms and Intramolecular Transformations of Benzenamine, 4 4 Methylphenyl Sulfonyl
Fundamental Reactivity Patterns of the Benzenamine, 4-[(4-methylphenyl)sulfonyl]- Scaffold
The scaffold of benzenamine, 4-[(4-methylphenyl)sulfonyl]- possesses a nuanced reactivity profile. The aniline (B41778) portion of the molecule contains the strongly activating, ortho-, para-directing amino (-NH₂) group. This group, via its lone pair of electrons, increases the electron density of the attached benzene (B151609) ring through the +M (mesomeric) effect, making it highly susceptible to electrophilic attack.
Conversely, the p-toluenesulfonyl (tosyl) group attached to the nitrogen atom acts as a powerful electron-withdrawing group. The lone pair on the sulfonamide nitrogen is delocalized between the sulfonyl group and the aniline ring. This delocalization moderates the activating effect of the amino group on its benzene ring, making it less reactive than aniline itself but still activated towards electrophilic substitution. researchgate.netlibretexts.org This attenuation of reactivity is crucial, as it often prevents polysubstitution and allows for more controlled reactions compared to unprotected anilines. libretexts.org The tosyl group itself contains a second benzene ring (the tolyl group), which is activated by the para-methyl group and can also undergo electrophilic substitution. The sulfonamide N-H bond is acidic and can be deprotonated under basic conditions, rendering the nitrogen nucleophilic. patsnap.com
Aromatic Electrophilic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of the reactivity of benzenamine, 4-[(4-methylphenyl)sulfonyl]-. The directing effects of the substituents on both aromatic rings govern the regioselectivity of these reactions. The N-tosylamino group on the aniline ring directs incoming electrophiles to the positions ortho to the amino group (positions 2 and 6), as the para position is already substituted.
Nitration Studies and Selectivity
The nitration of N-tosyl anilines provides a method for introducing a nitro group onto the aromatic ring. Due to the deactivating nature of the tosyl group on the nitrogen, the aniline ring is less prone to oxidation, which is a common side reaction in the nitration of free anilines. Research has shown that N-tosyl anilines can be nitrated under non-acidic conditions, avoiding the protonation of the amino group that would lead to meta-directing effects. An efficient protocol involves the use of iodosobenzene (B1197198) (PhIO)n in combination with aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O]. researchgate.net This system allows for the catalytic nitration, yielding primarily the ortho-nitro product with respect to the N-tosylamino group.
| Substrate | Reagents | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-phenyl-p-toluenesulfonamide | (PhIO)n, Al(NO₃)₃·9H₂O | Acetonitrile (B52724), 70°C, 12h | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide & 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | 45 (ortho), 44 (para) | researchgate.net |
| N-(4-methylphenyl)-p-toluenesulfonamide | (PhIO)n, Al(NO₃)₃·9H₂O | Acetonitrile, 70°C, 12h | 4-Methyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide | 91 | researchgate.net |
Halogenation Processes
The halogenation of benzenamine, 4-[(4-methylphenyl)sulfonyl]- follows the principles of electrophilic aromatic substitution, with the N-tosylamino group directing the incoming halogen to the ortho positions. The moderated reactivity of the ring allows for more selective halogenation compared to aniline.
Chlorination: An effective method for the chlorination of N-tosyl anilines utilizes a combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl₃). This reagent system provides an electrophilic chlorine source under non-acidic conditions, leading to ortho-chlorination. researchgate.net For a substrate like N-(p-tolyl)tosylamide, this method yields the ortho-chloro product in high yield. researchgate.net
Bromination: The bromination of activated aromatic compounds like anilines can be achieved using reagents such as N,N-dibromo-p-toluenesulfonamide (TsNBr₂). This reagent reacts very rapidly, often leading to polybromination. researchgate.net For aniline, the reaction with TsNBr₂ at room temperature yields 2,4,6-tribromoaniline (B120722) instantaneously in excellent yield. researchgate.net Given this high reactivity, controlling the stoichiometry and reaction conditions would be critical to achieve selective monobromination of benzenamine, 4-[(4-methylphenyl)sulfonyl]- at the ortho position.
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-methylphenyl)-p-toluenesulfonamide | PIFA, AlCl₃ | Dichloromethane, 50°C, 4h | N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide | 88 | researchgate.net |
| Aniline | TsNBr₂ | Dichloromethane, RT, 1 min | 2,4,6-Tribromoaniline | 98 | researchgate.net |
Sulfonation Reactions
Sulfonation of the aniline ring in benzenamine, 4-[(4-methylphenyl)sulfonyl]- would involve reacting it with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄/SO₃). The strongly activating N-tosylamino group directs the incoming sulfonic acid (-SO₃H) group to the ortho positions. The reaction typically proceeds by the formation of an electrophilic species, such as SO₃ or HSO₃⁺, which is then attacked by the electron-rich aromatic ring. The initial product is an arylsulfonic acid. Detailed studies on the specific sulfonation of benzenamine, 4-[(4-methylphenyl)sulfonyl]- are not widely reported, but the general mechanism for aniline sulfonation suggests that the reaction would proceed readily, potentially requiring controlled conditions to avoid disubstitution.
Oxidative Transformations Leading to Sulfonic Acid Derivatives
The direct oxidation of the amino-substituted benzene ring in benzenamine, 4-[(4-methylphenyl)sulfonyl]- to a sulfonic acid derivative is not a commonly reported transformation. Aromatic rings are generally resistant to oxidation except under harsh conditions, which would likely degrade other parts of the molecule. The primary amino group is more susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric aniline black-type materials. For instance, the oxidation of 4-aminodiphenylamine with ammonium (B1175870) peroxydisulfate (B1198043) leads to oxidative polymerization. nih.gov While the sulfonyl group is highly resistant to oxidation, the C-H bonds of the tolyl methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. However, the transformation of the aminophenyl ring into a sulfonic acid derivative is not a standard synthetic route.
Reductive Conversions of the Sulfonyl Moiety to Sulfinyl or Sulfide (B99878) Groups
The reduction of the sulfonyl group in sulfonamides is a challenging transformation. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered. Most reductive methods reported for sulfonamides focus on the cleavage of the nitrogen-sulfur (N-S) bond to deprotect the amine. strath.ac.ukresearchgate.netchemrxiv.org This reductive cleavage does not reduce the sulfur center but rather breaks the sulfonamide bond entirely, generating a sulfinate and an amine.
For example, a method utilizing ethyl benzoylformate and tris(dimethylamino)phosphine can achieve a two-electron reduction of the N-S bond, yielding a sulfinate and an imine (which can be hydrolyzed to the amine). chemrxiv.org Another approach uses a neutral organic "super-electron-donor" reagent, which can reductively cleave the N-S bond in sulfonamides derived from aniline. strath.ac.uk
Direct reduction of the sulfonyl group (-SO₂) to a sulfinyl (-SO-) or sulfide (-S-) group while retaining the N-S bond is not a common reaction. Such transformations would require specific reagents capable of selectively reducing the sulfur-oxygen bonds without affecting the more labile nitrogen-sulfur bond. Research in this area is limited, with the primary focus of sulfonamide reduction chemistry being on N-S bond cleavage for deprotection purposes.
Role as a Key Intermediate in Multi-Component Organic Synthesis
The synthesis of complex heterocyclic structures through multi-component reactions (MCRs) represents a highly efficient and atom-economical approach in modern organic chemistry. Within this framework, specific sulfonyl-containing compounds serve as crucial building blocks for constructing medicinally relevant scaffolds. One such scaffold is the 4-sulfonyl-1,2,3-triazole system, recognized for its promising bioactivities. nih.govresearchgate.net A practical and efficient pathway to these molecules involves a one-pot, three-component reaction that leverages a copper-catalyzed oxidative sulfonylation process. nih.gov
Integration into 4-Sulfonyl-1,2,3-Triazole Systems
A robust and practical room-temperature method for synthesizing 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles involves a three-component reaction utilizing aromatic ketones, sodium sulfinates, and organic azides. nih.govresearchgate.net This procedure provides facile access to the target triazole systems in yields ranging from 34% to 89%. nih.gov The reaction sequence is initiated by an aerobic copper(II) chloride-catalyzed oxidative sulfonylation, which forms a sulfonyl ketone intermediate. This intermediate then undergoes a Dimroth azide-enolate cycloaddition to furnish the final 4-sulfonyl-1,2,3-triazole product. nih.govnih.gov
The table below summarizes the outcomes of the three-component synthesis for various substrates, demonstrating the versatility of this method for creating a library of 4-sulfonyl-1,2,3-triazole derivatives.
| Product Number | Aromatic Ketone Used | Sodium Sulfinate Used | Organic Azide Used | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4a | Acetophenone | Sodium p-toluenesulfinate | Phenyl azide | 89 | nih.gov |
| 4b | 4'-(Trifluoromethyl)acetophenone | Sodium p-toluenesulfinate | Phenyl azide | 55 | nih.gov |
| 4e | 4'-Methylacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 51 | nih.gov |
| 4f | 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 34 | nih.gov |
| 4h | 1-Acetonaphthone | Sodium p-toluenesulfinate | Phenyl azide | 60 | nih.gov |
| 4j | Acetophenone | Sodium 4-methylbenzenesulfinate | Phenyl azide | 85 | researchgate.net |
| 4k | Acetophenone | Sodium 4-chlorophenylsulfinate | Phenyl azide | 51 | researchgate.net |
Mechanistic Elucidation of Copper-Catalyzed Sulfonylation
The key step in the formation of 4-sulfonyl-1,2,3-triazoles via the multicomponent reaction is the initial copper-catalyzed aerobic oxidative sulfonylation of the aromatic ketone with a sodium sulfinate. nih.govnih.gov This transformation is crucial as it generates the α-sulfonyl ketone, the necessary precursor for the subsequent Dimroth cycloaddition with an azide. nih.gov
The proposed mechanism for this sequence begins with the formation of an enolate from the aromatic ketone, facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The copper catalyst, typically a Cu(II) species like CuCl₂, coordinates with the enolate. Simultaneously, the sodium sulfinate is oxidized, a process that involves the copper center and oxygen from the air, which acts as a sustainable terminal oxidant. nih.gov
Advanced Structural Elucidation and Solid State Analysis
Spectroscopic Characterization for Molecular Structure Determination
Spectroscopic analysis is fundamental to the unambiguous determination of the structure of benzenamine, 4-[(4-methylphenyl)sulfonyl]-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy collectively offer a comprehensive profile of the molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their electronic environments can be determined.
The ¹H NMR spectrum of benzenamine, 4-[(4-methylphenyl)sulfonyl]-, is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings, the methyl group, and the amino group. The protons on the aniline (B41778) ring and the p-tolyl ring are in different chemical environments and will therefore resonate at different frequencies.
The protons of the p-substituted benzene (B151609) rings typically appear as two sets of doublets, characteristic of an AA'BB' spin system. The protons on the aniline ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonyl group (-SO₂-). The amino group tends to shield the aromatic protons, shifting them to a higher field (lower ppm), while the sulfonyl group has a deshielding effect, shifting them to a lower field (higher ppm).
The broad singlet for the -NH₂ protons can be observed, and its chemical shift can vary depending on the solvent and concentration. The methyl group on the tolyl ring will appear as a sharp singlet in the upfield region.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Tolyl ring) | ~ 7.7 - 7.9 | Doublet | ~ 8.0 |
| H-3', H-5' (Tolyl ring) | ~ 7.2 - 7.4 | Doublet | ~ 8.0 |
| H-2, H-6 (Aniline ring) | ~ 7.6 - 7.8 | Doublet | ~ 8.5 |
| H-3, H-5 (Aniline ring) | ~ 6.6 - 6.8 | Doublet | ~ 8.5 |
| -NH₂ | ~ 4.0 - 4.5 | Broad Singlet | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In benzenamine, 4-[(4-methylphenyl)sulfonyl]-, the spectrum will show distinct signals for the carbons of the aniline and p-tolyl rings.
The carbon attached to the sulfonyl group (C-4) and the carbon attached to the amino group (C-1) will have characteristic chemical shifts due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively. The chemical shifts of other aromatic carbons are also influenced by these groups. chemguide.co.uk The methyl carbon will appear at a high field.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Tolyl, attached to S) | ~ 135 - 138 |
| C-2', C-6' (Tolyl) | ~ 128 - 130 |
| C-3', C-5' (Tolyl) | ~ 129 - 131 |
| C-4' (Tolyl, attached to CH₃) | ~ 143 - 145 |
| C-1 (Aniline, attached to NH₂) | ~ 150 - 153 |
| C-2, C-6 (Aniline) | ~ 114 - 116 |
| C-3, C-5 (Aniline) | ~ 129 - 131 |
| C-4 (Aniline, attached to S) | ~ 120 - 123 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For benzenamine, 4-[(4-methylphenyl)sulfonyl]-, key vibrational modes include the N-H stretches of the amino group, the S=O stretches of the sulfonyl group, and the C-H and C=C vibrations of the aromatic rings.
The sulfonyl group (SO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong absorptions. The amino group (-NH₂) shows two N-H stretching bands for the symmetric and asymmetric modes. materialsciencejournal.org Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. s-a-s.org
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3350 | Medium |
| Amino (-NH₂) | Symmetric Stretch | 3350 - 3250 | Medium |
| Amino (-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion gives the molecular weight. The molecular weight of benzenamine, 4-[(4-methylphenyl)sulfonyl]- is 247.31 g/mol . nih.gov
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For aromatic amines, the molecular ion peak is typically intense. wikipedia.org A common fragmentation pathway for aromatic sulfonamides involves the loss of a sulfur dioxide (SO₂) molecule. semanticscholar.org Other likely fragmentations include cleavage of the C-S bond.
Interactive Data Table: Predicted Major Mass Spectral Fragments
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 247 | [C₁₃H₁₃NO₂S]⁺ | Molecular Ion (M⁺) |
| 183 | [C₁₃H₁₃N]⁺ | Loss of SO₂ |
| 155 | [C₇H₇SO₂]⁺ | Cleavage of C-N bond (not typical) or C-S bond |
| 92 | [C₆H₆N]⁺ | Cleavage of C-S bond |
| 91 | [C₇H₇]⁺ | Tolyl cation from C-S cleavage |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzenamine, 4-[(4-methylphenyl)sulfonyl]- exhibit characteristic absorptions in the UV region due to π → π* transitions of the electrons in the benzene rings.
The spectrum of aniline shows two main absorption bands around 230 nm and 280 nm. researchgate.netnist.gov The presence of the electron-donating amino group and the electron-withdrawing sulfonyl group will influence the position and intensity of these absorption maxima (λ_max). The amino group, an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. The sulfonyl group can also influence the electronic transitions. In an acidic solution, protonation of the amino group would lead to a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer in conjugation with the aromatic ring. quora.com
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | ~ 230 - 250 | Benzene Ring (Primary Band) |
Based on a comprehensive search of available scientific literature, specific single-crystal X-ray diffraction data for the compound benzenamine, 4-[(4-methylphenyl)sulfonyl]- (also known as N-(4-aminophenyl)-4-methylbenzenesulfonamide, CAS No. 104-16-5) is not publicly available.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline focusing on advanced structural elucidation and solid-state analysis for this specific molecule. Key experimental data required to discuss topics such as the precise molecular geometry, crystal packing, space group, intermolecular interactions (including hydrogen bonding and π-π stacking), and specific dihedral angles are absent from published crystallographic studies.
To fulfill the request would necessitate using data from related but structurally distinct compounds, which would be scientifically inaccurate and violate the explicit instructions to focus solely on "benzenamine, 4-[(4-methylphenyl)sulfonyl]-". Therefore, the requested article cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of Benzenamine, 4 4 Methylphenyl Sulfonyl
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like benzenamine, 4-[(4-methylphenyl)sulfonyl]-. By approximating the electron density, DFT methods can accurately and efficiently calculate various electronic properties, providing a detailed picture of the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.
For benzenamine, 4-[(4-methylphenyl)sulfonyl]-, the HOMO is expected to be localized primarily on the electron-rich benzenamine ring, particularly on the amino group, which acts as an electron-donating group. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing sulfonyl group and the adjacent phenyl ring. This distribution of frontier orbitals indicates that the benzenamine moiety is the primary site for electrophilic attack, while the sulfonyl group region is susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical hardness. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Computational studies on similar sulfonamide compounds have shown that the HOMO-LUMO gap can be influenced by substituents on the aromatic rings. nih.govnih.gov
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.
In the MEP map of benzenamine, 4-[(4-methylphenyl)sulfonyl]-, the regions of negative electrostatic potential (usually colored red or yellow) are expected to be located around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group. These areas are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the aromatic rings, indicating electron-deficient areas that are prone to nucleophilic attack.
The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. It is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which play a crucial role in the biological activity of many sulfonamides. nih.gov
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving benzenamine, 4-[(4-methylphenyl)sulfonyl]-. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and reaction products, providing a detailed understanding of the reaction pathway. researchgate.net
For instance, in reactions such as electrophilic substitution on the aromatic rings, quantum chemical calculations can predict the regioselectivity by comparing the activation energies for substitution at different positions. Similarly, for reactions involving the sulfonyl group, these calculations can help to understand the bond-breaking and bond-forming processes at a molecular level.
Computational studies on the degradation of sulfonamides by hydroxyl radicals have utilized DFT to predict the most likely reaction sites and the subsequent reaction pathways. researchgate.net Such studies are crucial for understanding the environmental fate of these compounds. Furthermore, theoretical investigations into the synthesis of related diaryl sulfones have provided insights into the reaction mechanisms, helping to optimize reaction conditions and improve yields.
Prediction and Validation of Spectroscopic Data through Computational Modeling
Computational modeling plays a significant role in the prediction and interpretation of spectroscopic data for benzenamine, 4-[(4-methylphenyl)sulfonyl]-. DFT calculations can provide theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure and assign spectral features.
Theoretical calculations of the infrared (IR) spectrum can help to assign the vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the S=O bonds in the sulfonyl group, and the C-S and C-N bonds can be calculated and compared with experimental IR spectra. researchgate.net This comparison can aid in the structural elucidation of the compound and its derivatives.
Similarly, computational prediction of NMR chemical shifts (¹H and ¹³C) can be a valuable tool for structural verification. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. Discrepancies between calculated and experimental spectra can often be attributed to solvent effects or conformational changes, providing further insights into the behavior of the molecule in solution. researchgate.net
| Spectroscopic Technique | Calculated Parameter | Typical Calculated Vibrational Frequencies (cm-1) | Significance |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | N-H stretch: 3400-3500 S=O stretch (asymmetric): 1300-1350 S=O stretch (symmetric): 1150-1180 C-S stretch: 800-900 | Confirmation of functional groups and molecular structure. researchgate.net |
| NMR Spectroscopy | Chemical Shifts (ppm) | ¹H NMR: Aromatic protons (6.5-8.0), NH₂ protons (4.0-5.0), CH₃ protons (2.3-2.5) ¹³C NMR: Aromatic carbons (110-150), CH₃ carbon (20-25) | Structural elucidation and confirmation of the molecular framework. researchgate.net |
Conformational Landscape and Energy Minimization Studies
The biological activity and physical properties of benzenamine, 4-[(4-methylphenyl)sulfonyl]- are closely linked to its three-dimensional structure and conformational flexibility. Conformational analysis and energy minimization studies are computational techniques used to explore the possible conformations of a molecule and identify the most stable ones.
The central S-N bond in benzenamine, 4-[(4-methylphenyl)sulfonyl]- allows for rotation of the two aryl groups relative to each other. Computational methods can be used to rotate this bond and calculate the energy of the molecule at each rotational angle, generating a potential energy surface. The minima on this surface correspond to the stable conformations of the molecule.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
The molecular structure of 4-(p-tolylsulfonyl)aniline, featuring a primary aromatic amine and a sulfonamide group, makes it a versatile precursor for a variety of chemical products.
This compound is recognized as an intermediate in the synthesis of certain classes of dyes and pigments. sigmaaldrich.com The presence of the primary amine group allows for diazotization, a critical step in the formation of azo dyes. Following the creation of a diazonium salt from 4-(p-tolylsulfonyl)aniline, it can be coupled with various aromatic compounds to produce a wide range of colors. For instance, it is a known precursor for specific types of pentamethinium streptocyanine dyes. cnrs.fr Additionally, related structures, such as core-substituted (sulfonylmethyl)anilines, are utilized in the development of double anchor reactive dyes, which are designed to form strong covalent bonds with textile fibers.
The reactivity of 4-(p-tolylsulfonyl)aniline makes it a useful starting material for constructing more complex organic molecules. A notable application is in palladium-catalyzed intramolecular reactions. Specifically, N-tosyl-aniline tethered alkynyl ketones, which can be synthesized from 4-(p-tolylsulfonyl)aniline, undergo cyclization under transfer hydrogenation conditions. This process, initiated by the hydropalladation of the alkyne, provides a facile route to synthesizing 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. These quinoline structures are important heterocyclic scaffolds found in many biologically active compounds and pharmaceuticals.
Below is a table summarizing key reactants in this synthesis:
| Reactant | Role |
| N-tosyl-aniline tethered alkynyl ketones | Substrate derived from benzenamine, 4-[(4-methylphenyl)sulfonyl]- |
| Cationic Palladium(II) Complex | Catalyst |
| Formic Acid / Triethylamine | Transfer Hydrogenation Reagents |
Contributions to Polymer Chemistry and Materials Science
A comprehensive review of scientific literature indicates that the direct role of benzenamine, 4-[(4-methylphenyl)sulfonyl]- in polymer chemistry is not extensively documented.
There is limited available information detailing the use of benzenamine, 4-[(4-methylphenyl)sulfonyl]- as a monomer or co-monomer for direct integration into polymeric backbones. Its potential application would likely involve leveraging the reactive amine group to form polyamide or polyimide linkages; however, specific examples of polymers synthesized from this compound are not prevalent in the reviewed literature.
Consequently, due to the lack of documented integration into polymeric structures, there is no specific research available that details the influence of benzenamine, 4-[(4-methylphenyl)sulfonyl]- on the properties of polymeric materials, such as thermal stability or performance in optoelectronic applications.
Role as a Ligand or Catalyst Component in Chemical Transformations
The potential for the nitrogen and oxygen atoms in the sulfonamide group of benzenamine, 4-[(4-methylphenyl)sulfonyl]- to coordinate with metal centers suggests a possible role as a ligand in coordination chemistry. However, a thorough search of the scientific literature did not yield specific examples of this compound being used as a ligand or as a component in the synthesis of catalysts for chemical transformations.
Design and Synthesis of Chiral Derivatives for Asymmetric Catalysis
The development of chiral ligands and catalysts is paramount in asymmetric synthesis for the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Benzenamine, 4-[(4-methylphenyl)sulfonyl]- serves as a scaffold for the design of novel chiral ligands, leveraging its sulfonamide group for metal coordination and the aniline (B41778) moiety for further functionalization.
One notable advancement is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. These derivatives of benzenamine, 4-[(4-methylphenyl)sulfonyl]- exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. The synthesis of these chiral molecules has been achieved with high enantioselectivity (up to 92% ee) through a palladium-catalyzed N-allylation reaction using a chiral Trost ligand. nih.govmdpi.com This method provides access to a new class of rotationally stable, axially chiral sulfonamides, which have potential applications as chiral ligands in other asymmetric transformations. nih.govmdpi.comnih.gov
Furthermore, research into new families of chiral ligands has identified disulfonamides as effective metal chelating units. While not directly derived from benzenamine, 4-[(4-methylphenyl)sulfonyl]-, this research highlights the utility of the sulfonamide functional group in ligand design. By creating libraries of chiral disulfonamide ligands and employing high-throughput screening, researchers can rapidly identify effective catalysts for various enantioselective reactions. This modular approach, combining different chiral diamines and amino sulfonyl chlorides, underscores the potential for developing a wide array of catalysts based on the sulfonamide framework.
The design of these chiral derivatives often involves creating a well-defined chiral pocket around a metal center. The stereoelectronic properties of the ligand, influenced by the substituents on both the aniline and the phenylsulfonyl moieties, play a critical role in dictating the stereochemical outcome of the catalyzed reaction.
| Compound Name | Role in Asymmetric Catalysis |
| N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides | Chiral products of Pd-catalyzed N-allylation, potential as chiral ligands. |
| Chiral disulfonamide ligands | Metal chelating units in a new family of chiral ligands. |
Participation in Transition-Metal Catalyzed Reactions (e.g., Hydroamination)
Benzenamine, 4-[(4-methylphenyl)sulfonyl]- and its derivatives are not only precursors to chiral ligands but also active participants in a variety of transition-metal catalyzed reactions. The sulfonamide group can act as a directing group, influencing the regioselectivity of C-H activation and functionalization reactions. nih.gov
Hydroamination:
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. organicreactions.org Sulfonamides, including benzenamine, 4-[(4-methylphenyl)sulfonyl]-, are frequently used as nitrogen sources in these reactions.
Transition metals such as gold, palladium, and iridium have been shown to catalyze the hydroamination of allenes and alkenes with sulfonamides. beilstein-journals.orgberkeley.edu For instance, a gold-catalyzed intermolecular hydroamination of allenes with 4-methylbenzenesulfonamide proceeds under mild conditions to afford N-allylic sulfonamides with high regioselectivity and E-selectivity. beilstein-journals.org
In the context of photocatalysis, an iridium-based system has been developed for the intermolecular anti-Markovnikov hydroamination of alkenes with a range of sulfonamides. nih.gov This method proceeds via a proton-coupled electron transfer (PCET) mechanism, allowing for the activation of strong N-H bonds. nih.gov
The table below summarizes key findings in transition-metal catalyzed hydroamination reactions involving sulfonamides.
| Catalyst System | Substrate | Product | Key Features |
| (PPh3)AuCl/AgOTf | Allenes | N-allylic sulfonamides | High regioselectivity and E-selectivity under mild conditions. beilstein-journals.org |
| Iridium(III) chromophore, fluorinated alkoxide base, thiol H-atom donor | Alkenes | Anti-Markovnikov hydroamination products | Proceeds via excited-state PCET, broad substrate scope. nih.gov |
Directing Group in C-H Activation:
The sulfonamide group in benzenamine, 4-[(4-methylphenyl)sulfonyl]- can serve as a directing group in transition-metal-catalyzed C-H activation. This ability allows for the functionalization of otherwise unreactive C-H bonds at specific positions, typically ortho to the directing group. nih.gov This strategy provides a powerful tool for the late-stage functionalization of complex molecules and the synthesis of novel scaffolds. nih.gov The coordination of the sulfonamide's oxygen or nitrogen atoms to the metal center brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction.
The versatility of benzenamine, 4-[(4-methylphenyl)sulfonyl]- and its derivatives in both the design of chiral catalysts and as participants in transition-metal catalyzed reactions continues to drive innovation in organic synthesis. Future research in this area is expected to uncover new catalytic systems and synthetic methodologies with even greater efficiency and selectivity.
Advanced Derivatives and Analogues: Structure Reactivity Relationships
Systematic Modification of the Benzenamine, 4-[(4-methylphenyl)sulfonyl]- Scaffold
The benzenamine, 4-[(4-methylphenyl)sulfonyl]- scaffold is amenable to a variety of synthetic modifications, allowing for a systematic investigation of how structural changes influence reactivity. Key areas of modification include the amino group of the benzenamine ring, the aromatic rings themselves, and the central sulfonyl bridge.
N-Substitution: The primary amine group is a common site for modification. Alkylation, acylation, and further sulfonylation can be achieved through various synthetic protocols. For instance, the reaction of the parent amine with acyl chlorides or anhydrides yields N-acyl derivatives. These modifications significantly alter the electronic properties of the nitrogen atom, reducing its nucleophilicity and basicity due to the electron-withdrawing nature of the acyl group.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce a range of functional groups onto either the benzenamine or the p-tolyl ring. The existing substituents—the amino group and the sulfonyl bridge—direct the position of incoming electrophiles. The amino group is a strong activating group and directs ortho- and para- to itself, while the sulfonyl group is a deactivating group, directing meta- to its position on the p-tolyl ring.
Modification of the Sulfonyl Group: While less common, modifications involving the sulfonyl group can lead to analogues with significantly different chemical properties. For example, reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfide (B99878) analogues, altering the oxidation state and geometry of the sulfur atom.
Structure-Reactivity Relationships within Sulfonamide Analogues
The reactivity of sulfonamide analogues is intrinsically linked to their molecular structure. The electronic and steric effects of substituents play a crucial role in determining the chemical behavior of these compounds.
Comparative Studies with Related Aromatic Sulfonyl Compounds
To better understand the structure-reactivity relationships of benzenamine, 4-[(4-methylphenyl)sulfonyl]-, it is useful to compare it with its derivatives and related compounds.
N-Substituted Benzenamine Sulfonamides (e.g., N-[(4-Methylphenyl)sulfonyl]acetamide)
Substitution on the nitrogen atom of the sulfonamide linkage dramatically alters the compound's properties. For example, in N-[(4-Methylphenyl)sulfonyl]acetamide, the acetyl group is strongly electron-withdrawing. This delocalizes the nitrogen's lone pair of electrons, making the nitrogen significantly less basic and less nucleophilic compared to the parent benzenamine, 4-[(4-methylphenyl)sulfonyl]-. The acidity of the N-H proton in the acetylated compound is also increased.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Benzenamine, 4-[(4-methylphenyl)sulfonyl]- | C13H13NO2S | 247.31 | 2.9 |
| N-[(4-Methylphenyl)sulfonyl]acetamide | C9H11NO3S | 213.26 | 1.1 |
This table presents a comparison of the physicochemical properties of Benzenamine, 4-[(4-methylphenyl)sulfonyl]- and its N-acetylated analogue, N-[(4-Methylphenyl)sulfonyl]acetamide.
Sulfonyl-Anilines with Varied Substitution Patterns (e.g., Benzenamine, 2-[(4-methylphenyl)sulfonyl]-)
The position of the sulfonyl group on the aniline (B41778) ring has a profound impact on the molecule's properties, primarily due to steric effects. In the para-substituted isomer, benzenamine, 4-[(4-methylphenyl)sulfonyl]-, the amino and sulfonyl groups are positioned far apart, minimizing steric hindrance.
In contrast, the ortho-isomer, benzenamine, 2-[(4-methylphenyl)sulfonyl]-, experiences significant steric crowding between the bulky sulfonyl group and the adjacent amino group. This steric hindrance can restrict the rotation of the C-N and C-S bonds and can also influence the planarity of the molecule. This steric strain can make the ortho-isomer less thermodynamically stable than the para-isomer. researchgate.netnih.gov During electrophilic substitution reactions on aniline, the para-product is generally favored over the ortho-product for bulky electrophiles due to these steric considerations. researchgate.netnih.gov
| Isomer | Position of Sulfonyl Group | Key Structural Feature | Expected Relative Stability |
| Benzenamine, 4-[(4-methylphenyl)sulfonyl]- | Para | Minimal steric hindrance | More stable |
| Benzenamine, 2-[(4-methylphenyl)sulfonyl]- | Ortho | Significant steric hindrance | Less stable |
This table provides a qualitative comparison between the para and ortho isomers of benzenamine, [(4-methylphenyl)sulfonyl]-.
Comparison with Sulfinyl Derivatives (e.g., 4-Methyl-N-sulfinyl benzenamine)
Replacing the sulfonyl (-SO2-) group with a sulfinyl (-SO-) group results in a change in the oxidation state of the sulfur atom from +6 to +4. This has significant electronic consequences. The sulfonyl group is a strong electron-withdrawing group due to the presence of two electronegative oxygen atoms. The sulfinyl group, with only one oxygen atom, is also electron-withdrawing, but to a lesser extent. researchgate.net
This difference in electron-withdrawing ability affects the properties of the attached aniline ring. The amino group in benzenamine, 4-[(4-methylphenyl)sulfonyl]- will be less basic than in its sulfinyl analogue, 4-methyl-N-sulfinyl benzenamine, due to the stronger electron-withdrawing effect of the sulfonyl group. The reactivity of the sulfinyl group itself is also different, being susceptible to both oxidation to the sulfonyl group and reduction to the sulfide.
| Compound | Functional Group | Sulfur Oxidation State | Electron-Withdrawing Strength |
| Benzenamine, 4-[(4-methylphenyl)sulfonyl]- | Sulfonyl (-SO2-) | +6 | Strong |
| 4-Methyl-N-sulfinyl benzenamine | Sulfinyl (-SO-) | +4 | Moderate |
This table highlights the key differences between a sulfonyl and a sulfinyl derivative.
Analogues with Diverse Aromatic and Aliphatic Linkages
The nature of the carbon framework to which the sulfonamide group is attached also plays a critical role in determining reactivity. Aromatic sulfonamides, such as benzenamine, 4-[(4-methylphenyl)sulfonyl]-, benefit from the electronic effects of the aromatic system, where substituents can influence reactivity through resonance and inductive effects.
In contrast, aliphatic sulfonamides lack this extended π-system. The pKa of the sulfonamide -NH2 group is generally higher in aliphatic sulfonamides compared to their aromatic counterparts. nih.gov However, the introduction of substituents on the aliphatic carbon atom can be used to modulate the properties of the inhibitor. nih.gov The reactivity of aliphatic sulfonamides is primarily governed by inductive effects from adjacent alkyl groups and steric hindrance. The development of new synthetic methods has allowed for the rapid synthesis of a diverse array of aliphatic sulfonamides, expanding the ability to study their structure-reactivity relationships. nih.gov
Future Research Directions and Emerging Perspectives
Development of Novel and Efficient Synthetic Methodologies
The synthesis of benzenamine, 4-[(4-methylphenyl)sulfonyl]- and its derivatives is foundational to exploring their properties and applications. While classical methods for the formation of sulfonamides, such as the reaction of an amine with a sulfonyl chloride in the presence of a base, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for future research in the synthesis of this compound include:
Greener Synthetic Routes: Exploration of solvent-free reaction conditions or the use of bio-renewable solvents could significantly reduce the environmental impact of the synthesis. semanticscholar.orgresearchgate.net The development of catalytic methods that avoid stoichiometric amounts of base would also contribute to a more sustainable process.
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for benzenamine, 4-[(4-methylphenyl)sulfonyl]- could enable more efficient large-scale production for potential industrial applications.
Novel Catalytic Systems: Investigating new catalysts for the sulfonylation of aniline (B41778) with p-toluenesulfonyl chloride could lead to higher yields, shorter reaction times, and milder reaction conditions. semanticscholar.org This could include the use of solid-supported catalysts for easier separation and recycling.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Greener Synthesis | Reduced environmental impact, lower cost | Solvent-free reactions, bio-renewable solvents, catalytic base systems |
| Flow Chemistry | Improved safety, scalability, and consistency | Reactor design, optimization of reaction parameters in a continuous flow setup |
| Novel Catalysis | Higher efficiency, milder conditions | Development of solid-supported or recyclable catalysts for sulfonylation |
Exploration of Expanded Catalytic Applications and Ligand Design
The presence of both an amino group and a sulfonyl group in benzenamine, 4-[(4-methylphenyl)sulfonyl]- makes it an attractive candidate for applications in catalysis, both as a catalyst itself or as a precursor for more complex ligands.
Future research in this area could focus on:
Design of Novel Ligands: The amino group can be readily functionalized to create a variety of polydentate ligands for transition metal catalysis. These ligands could find applications in cross-coupling reactions, hydrogenations, and other important organic transformations. The electronic properties of the ligand can be tuned by modifying the aniline or the tolyl moiety.
Organocatalysis: Aniline derivatives can act as organocatalysts in various reactions. The potential of benzenamine, 4-[(4-methylphenyl)sulfonyl]- and its derivatives as organocatalysts, for example in asymmetric synthesis, remains a largely unexplored area.
Polymer-Supported Catalysts: Immobilizing the compound or its derivatives onto a polymer support could lead to the development of recyclable and more stable catalysts. This is particularly relevant for industrial applications where catalyst recovery and reuse are crucial for economic viability. nih.gov
In-depth Computational Studies for Predictive Modeling of Reactivity
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating the discovery of new applications. For benzenamine, 4-[(4-methylphenyl)sulfonyl]-, in-depth computational studies could provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.
Future computational research directions include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and reactivity descriptors. acs.orgresearchgate.net This information can help in predicting its behavior in different chemical environments and in designing derivatives with specific electronic properties.
Reaction Mechanism Elucidation: Computational modeling can be employed to study the mechanisms of reactions involving benzenamine, 4-[(4-methylphenyl)sulfonyl]-, such as its synthesis or its role in catalytic cycles. This can help in optimizing reaction conditions and in the rational design of more efficient processes. mdpi.com
Predictive Modeling for Materials Science: Computational simulations can be used to predict the properties of polymers or other materials derived from this compound. For example, modeling could be used to predict the conductivity, thermal stability, or optical properties of polymers incorporating this moiety.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of chemical behavior and guidance for derivative design |
| Reaction Mechanism Modeling | Elucidation of synthetic and catalytic pathways | Optimization of reaction conditions and catalyst design |
| Molecular Dynamics (MD) | Simulation of materials properties | Prediction of bulk properties of polymers and other materials |
Design and Synthesis of Functionally Tailored Derivatives for Emerging Technologies
The versatile structure of benzenamine, 4-[(4-methylphenyl)sulfonyl]- serves as an excellent scaffold for the design and synthesis of new functional molecules with applications in a range of emerging technologies.
Promising areas for the development of tailored derivatives include:
Organic Electronics: Aniline-based compounds are known to be components of conducting polymers. nih.govresearchgate.net Derivatives of benzenamine, 4-[(4-methylphenyl)sulfonyl]- could be synthesized and polymerized to create new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore present in many drugs. semanticscholar.org The aniline moiety also offers a handle for further functionalization. nih.gov Derivatives of this compound could be designed and synthesized as potential therapeutic agents, for example, as enzyme inhibitors or receptor modulators.
Advanced Polymers and Materials: Incorporation of the rigid and polar sulfonyl group into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific solubility properties. Research into the synthesis of polyesters, polyamides, or polyimides containing this building block could yield high-performance materials.
Q & A
Q. What are the optimized synthetic routes for benzenamine, 4-[(4-methylphenyl)sulfonyl]-, and how are reaction yields maximized?
Methodological Answer: The compound is typically synthesized via sulfonylation of 4-aminophenyl derivatives. A common approach involves reacting 4-methylbenzenesulfonyl chloride with 4-aminobenzenamine under basic conditions (e.g., pyridine or triethylamine). For example, a disulfonamide derivative (structurally analogous) was synthesized with an 80% yield using a two-step coupling reaction, followed by purification via column chromatography . Key parameters for yield optimization include:
- Temperature control : Maintaining 0–5°C during sulfonylation prevents side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
- Workup : Neutralization with dilute HCl removes excess base, and recrystallization from ethanol enhances purity .
Q. How is benzenamine, 4-[(4-methylphenyl)sulfonyl]- characterized spectroscopically?
Methodological Answer: Key techniques include:
- 1H NMR : Aromatic protons appear as multiplets between δ 7.1–8.5 ppm, while methyl groups from the sulfonyl moiety resonate as singlets near δ 2.26 ppm. Exchangeable NH protons (if present) are observed at δ 10.4–10.6 ppm and disappear upon D2O addition .
- IR : Strong S=O stretching vibrations at ~1332 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide formation .
- Mass Spectrometry : A molecular ion peak at m/z 645 (M⁺) aligns with the molecular formula C₃₄H₃₁N₃O₄S₂ for analogous disulfonamides .
Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational barriers in the sulfonamide group or impurities. Repetitive recrystallization and 2D NMR (e.g., COSY, HSQC) resolve such issues .
Q. What crystallographic methods are used to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and SHELXS/D (for structure solution) is standard. For example, a related sulfonamide exhibited:
- Crystal System : Monoclinic, space group P2₁/c.
- Key Interactions : C–H···O and π-π stacking stabilize the lattice .
- Software Workflow :
Advanced Research Questions
Q. How can computational tools analyze non-covalent interactions in benzenamine, 4-[(4-methylphenyl)sulfonyl]- derivatives?
Methodological Answer: Hirshfeld surface analysis and DFT calculations quantify intermolecular interactions:
- Hirshfeld Surfaces : Visualize close contacts (e.g., O···H, C···C) using CrystalExplorer. For a benzodiazacyclopentadecine derivative, 38% of interactions were H···H, while 12% were C···O .
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying electrophilic/nucleophilic regions .
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?
Methodological Answer: Discrepancies between experimental and computational data require:
- Dynamic NMR : Detect conformational exchange in sulfonamide rotamers. For example, coalescence temperatures reveal energy barriers for rotation .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for crystals with pseudo-symmetry, which may distort bond lengths .
- Validation Tools : Check CIF files with PLATON or checkCIF to identify outliers in displacement parameters .
Q. What QSAR strategies predict the biological activity of sulfonamide derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:
- LogP : Hydrophobicity (logP = 8.5 for similar compounds) correlates with membrane permeability .
- Topological Polar Surface Area (TPSA) : Low TPSA (~3.2 Ų) suggests blood-brain barrier penetration .
- Docking Studies : AutoDock Vina screens sulfonamides against enzyme targets (e.g., carbonic anhydrase). A derivative showed a binding affinity of −9.2 kcal/mol, indicating strong inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
